molecular formula C13H10Cl2N2O B13931635 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde

2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde

Katalognummer: B13931635
Molekulargewicht: 281.13 g/mol
InChI-Schlüssel: SNVCSXKHIHUEBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring substituted with chloro and benzylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde typically involves the reaction of 2-chloro-3-formylpyridine with 4-chlorobenzylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carboxylic acid.

    Reduction: 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.

    Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-6-(4-fluoro-benzylamino)-pyridine-3-carbaldehyde
  • 2-Chloro-6-(4-methyl-benzylamino)-pyridine-3-carbaldehyde
  • 2-Chloro-6-(4-methoxy-benzylamino)-pyridine-3-carbaldehyde

Uniqueness

2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde is unique due to the presence of both chloro and benzylamino groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Eigenschaften

Molekularformel

C13H10Cl2N2O

Molekulargewicht

281.13 g/mol

IUPAC-Name

2-chloro-6-[(4-chlorophenyl)methylamino]pyridine-3-carbaldehyde

InChI

InChI=1S/C13H10Cl2N2O/c14-11-4-1-9(2-5-11)7-16-12-6-3-10(8-18)13(15)17-12/h1-6,8H,7H2,(H,16,17)

InChI-Schlüssel

SNVCSXKHIHUEBQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNC2=NC(=C(C=C2)C=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.